molecular formula C13H16BFO3 B2930678 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1246633-35-1

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B2930678
CAS No.: 1246633-35-1
M. Wt: 250.08
InChI Key: PMDUBXLKNQBIHI-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester derivative of benzaldehyde featuring a fluorine substituent at the ortho position relative to the aldehyde group and a pinacol boronate ester at the para position (C-6) of the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate ester acts as a key functional group for forming carbon-carbon bonds . Its molecular formula is C₁₄H₁₇BFO₃, with a molecular weight of 278.59 g/mol (CAS: 2223052-80-8) . The ortho-fluoro substituent enhances electron-withdrawing effects, which can influence reaction kinetics and regioselectivity in coupling reactions .

Properties

IUPAC Name

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDUBXLKNQBIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the development of fluorescent probes and imaging agents for biological studies.

  • Medicine: It is employed in the design and synthesis of drug candidates, particularly in the field of cancer therapy.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of boronate-substituted benzaldehyde derivatives. Below is a detailed comparison with structurally related analogs:

Structural and Electronic Comparisons

Compound Name Substituents (Position) Boronate Group Position Molecular Formula CAS Number Key Features
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde -F (C-2), -CHO (C-1) C-6 C₁₄H₁₇BFO₃ 2223052-80-8 Ortho-fluoro enhances electron withdrawal; steric hindrance at C-4.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde -CHO (C-1) C-4 (para) C₁₃H₁₇BO₃ 191171-55-8 Para-boronate reduces steric hindrance; higher reactivity in couplings.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde -OCH₃ (C-2), -CHO (C-1) C-5 C₁₅H₂₁BO₄ Not specified Methoxy group donates electrons, altering reactivity vs. fluorine analogs.
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)benzaldehyde -F (C-2), -CF₃ (C-6) C-3 C₁₄H₁₅BF₄O₃ Not specified CF₃ group increases electron withdrawal; steric bulk at C-3 and C-5.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde Thiophene ring (C-2) C-5 C₁₂H₁₆BO₃S Not specified Thiophene enhances conjugation; lower steric hindrance.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s ortho-fluoro substituent may slow coupling rates compared to para-substituted analogs (e.g., 4-boronate benzaldehyde) due to steric and electronic effects. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibits higher reactivity in couplings with aryl halides .
  • Yield Variations : Substitution patterns significantly impact yields. For instance, thiophene-based analogs (e.g., 5-(boronate)thiophene-2-carbaldehyde) achieve 76% yield in Debus-Radziszewski reactions , while fluorine-containing derivatives may require optimized conditions to mitigate steric challenges.

Biological Activity

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a fluorine atom and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and data tables summarizing its effects.

  • Molecular Formula : C13H18BFO3
  • Molecular Weight : 252.09 g/mol
  • CAS Number : 1599432-41-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include its antimicrobial properties and potential anticancer effects.

Antimicrobial Activity

Recent research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • MIC Values : Compounds in this class have shown minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Effects

Studies have demonstrated that related compounds possess anticancer properties:

  • Cell Proliferation Inhibition : Some derivatives have shown IC50 values as low as 0.126 μM against breast cancer cell lines (e.g., MDA-MB-231), indicating potent inhibitory effects on cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialMRSA4–8 μg/mL
AntimicrobialMycobacterium abscessus4–8 μg/mL
AnticancerMDA-MB-231 (TNBC)0.126 μM
AnticancerNon-cancer MCF10A19-fold lesser

Case Studies

  • Case Study on Antimicrobial Activity :
    A study evaluated the efficacy of several dioxaborolane derivatives against resistant bacterial strains. The results indicated that these compounds could effectively inhibit the growth of MRSA and Mycobacterium species at low concentrations.
  • Case Study on Anticancer Properties :
    Another investigation focused on the effects of a dioxaborolane derivative on breast cancer cells. The study found that the compound significantly inhibited cell proliferation and induced apoptosis in MDA-MB-231 cells while sparing non-cancerous cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Cellular Targets : The presence of the dioxaborolane group may facilitate interactions with various cellular targets involved in cell signaling and proliferation.
  • Reduction Reactions : Similar compounds have been shown to undergo reduction reactions that lead to reactive intermediates capable of interacting with DNA or proteins within cells .

Q & A

Q. Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling

ParameterOptimal ValueReference
CatalystPd(PPh3_3)4_4 (2 mol%)
SolventTHF/H2_2O (3:1)
Temperature80°C
BaseNa2_2CO3_3
Protection StrategyAcetal formation

Q. Table 2: Key Spectroscopic Benchmarks

GroupNMR Shift (δ, ppm)IR Stretch (cm1^{-1})
Aldehyde (CHO)9.8–10.1 (s)1690–1710
Pinacol-B(OR)2_21.2–1.3 (s, 12H)1340–1360
Aromatic C-F7.5–8.0 (m)1100–1250

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